4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride
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Overview
Description
“4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound contains a trifluoromethyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block . A detailed literature review on the synthesis of trifluoromethylpyridine (TFMP) intermediates has been published .Molecular Structure Analysis
The molecular structure of this compound includes three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . The synthesis encompasses a condensation step .Physical and Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in the structure of this compound are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Synthetic Chemistry Applications
Versatile Building Blocks
Compounds similar to 4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine; hydrochloride serve as versatile building blocks in the synthesis of complex molecules. For instance, 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine have been used to synthesize 4-substituted 7-azaindole derivatives, highlighting the compound's role in facilitating nucleophilic displacement reactions for the production of pharmacologically relevant structures (Figueroa‐Pérez et al., 2006).
Catalysis and Cyclisation
The trifluoromethyl group in compounds like 4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine; hydrochloride is beneficial in catalysis. Triflic acid, for example, has been utilized as an excellent catalyst for 5-endo cyclisations of homoallylic sulfonamides to pyrrolidines, demonstrating the compound's importance in cyclisation reactions and the efficient formation of polycyclic systems (Haskins & Knight, 2002).
Materials Science and Characterization
Polymer Synthesis
The introduction of fluorine and pyridine moieties into polymers, as seen in derivatives of 4-Chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine; hydrochloride, leads to materials with exceptional properties. Aromatic polyimides containing both pyridine and fluorine have been synthesized, showcasing improved solubility in various organic solvents and excellent thermal stability, making them suitable for high-performance applications (Zhang et al., 2007).
Molecular Characterization
The compound and its analogs have been extensively characterized using various spectroscopic techniques to understand their structural and electronic properties. Investigations into 2-Chloro-6-(trifluoromethyl)pyridine have employed FT-IR, 1H and 13C NMR, along with DFT calculations to elucidate molecular parameters, vibrational frequencies, and interactions with DNA, demonstrating the compound's utility in understanding molecular interactions and properties (Evecen et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2.ClH/c9-7-4-1-2-13-5(4)3-6(14-7)8(10,11)12;/h3,13H,1-2H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMMAMPGFQPUOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=NC(=C21)Cl)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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